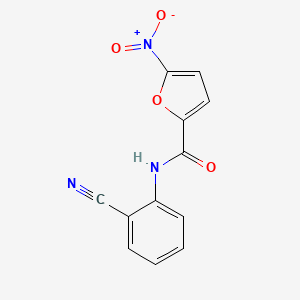

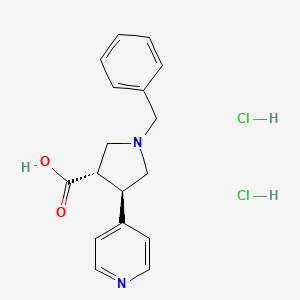

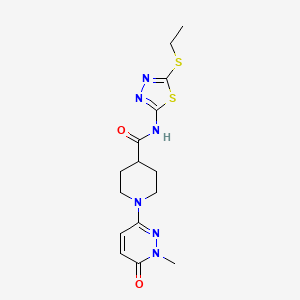

![molecular formula C29H29N3O6S2 B2705051 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide CAS No. 330677-00-4](/img/structure/B2705051.png)

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C29H29N3O6S2 and its molecular weight is 579.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Thiazole Derivatives as Antimicrobial Agents

Thiazole derivatives have been synthesized and confirmed for their antimicrobial activity. Such compounds exhibit antimicrobial, anticancer, antidiabetic, diuretic, antidepressant, anticonvulsant, anti-HIV, anti-inflammatory, and anti-tubercular properties. The effectiveness of these derivatives often correlates with the substitution patterns on the phenyl ring, particularly with electron-donating groups like hydroxyl, amino, and methoxy groups, which enhance antimicrobial activity. Specifically, hydroxy and amino substituted derivatives show maximum antimicrobial activity, while electron-withdrawing moieties, such as nitro-substituted compounds, display very low activity (Chawla, 2016).

Anticancer Activity of Thiazole Derivatives

A series of substituted benzamides containing the thiazole moiety were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers. These compounds, starting from different precursors such as 2-(4-methylphenyl)acetic acid and 1,2,3-trimethoxybenzene, demonstrated moderate to excellent anticancer activities, with some derivatives exhibiting higher activity than the reference drug etoposide. This indicates the potential of thiazole derivatives in cancer therapy (Ravinaik et al., 2021).

Applications in Nanofiltration Membrane Development

Novel sulfonated aromatic diamine monomers were synthesized and used to prepare thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux due to enhanced surface hydrophilicity, without compromising dye rejection. This advancement in membrane technology suggests the utility of thiazole derivatives in improving water treatment processes, particularly in dye removal from aqueous solutions (Liu et al., 2012).

Selective Inhibition of Histone Deacetylase

A series of 5-aroylindolyl-substituted hydroxamic acids based on thiazole derivatives have been developed, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds not only reduce the level of phosphorylated tau proteins but also decrease their aggregation, showing potential as treatments for Alzheimer's disease. The neuroprotective activity and the ability to cross the blood-brain barrier after oral administration make these derivatives promising candidates for further investigation in neurodegenerative disease management (Lee et al., 2018).

特性

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O6S2/c1-37-19-17-32(18-20-38-2)40(35,36)24-15-13-23(14-16-24)28(34)31-29-30-25(21-9-5-3-6-10-21)27(39-29)26(33)22-11-7-4-8-12-22/h3-16H,17-20H2,1-2H3,(H,30,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJMAZISYMTRMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

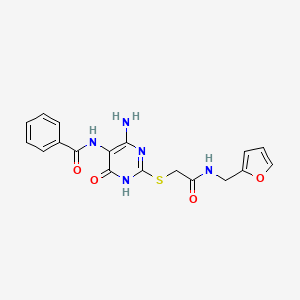

![3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid](/img/structure/B2704969.png)

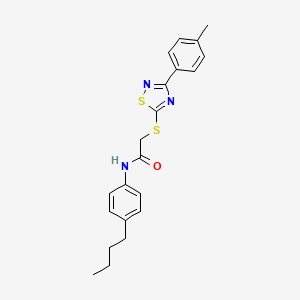

![3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2704970.png)

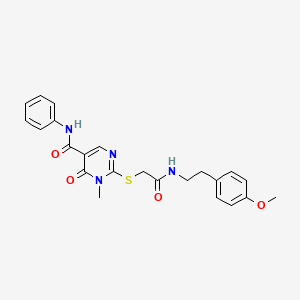

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2704973.png)

![N-(3-acetylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2704974.png)

![N-(4-isopropylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2704984.png)